BLU9931
説明
BLU-9931は、線維芽細胞成長因子受容体4(FGFR4)の強力で不可逆的な低分子阻害剤です。 これは、FGFR4シグナル伝達経路が活性化されている肝細胞癌(HCC)患者に対する標的療法として主に使用されます 。 BLU-9931は、他のFGFRファミリーメンバーや他のキナーゼと比較して、FGFR4に対して非常に選択的です .
作用機序
BLU-9931は、FGFR4を選択的に阻害することによりその効果を発揮します。 この化合物は、FGFR4のATP結合ポケット内に結合し、Cys552と共有結合を形成します 。 この結合は、FGFR4のリン酸化とその下流のシグナル伝達成分(線維芽細胞成長因子受容体基質2(FRS2)、マイトジェン活性化プロテインキナーゼ(MAPK)、プロテインキナーゼB(AKT)など)のリン酸化を阻害します 。 これらのシグナル伝達経路の阻害は、アポトーシスの誘導と細胞増殖の阻害につながります .
類似の化合物との比較
BLU-9931は、他のFGFRファミリーメンバーやキナーゼと比較して、FGFR4に対して高い選択性を有している点でユニークです 。類似の化合物には以下が含まれます。
H3B-6527: Cys552を標的にして不可逆的に結合する、別のFGFR4選択的阻害剤.
BLU-554: がん研究で使用される選択的なFGFR4阻害剤.
FGF401: オフターゲット効果を減らし、滞留時間を長くする可逆的なFGFR4阻害剤.
生化学分析
Biochemical Properties
BLU9931 interacts with FGFR4, a tyrosine kinase receptor for fibroblast growth factors (FGFs), involved in diverse cellular processes . This compound inhibits FGFR4 activity, but weakly inhibits FGFR1, FGFR2, and FGFR3 . It forms a covalent bond with Cysteine 552 near the ATP-binding site that is only present in FGFR4 among FGFRs .
Cellular Effects
This compound has been shown to reduce the proliferation of cancer cells and induce cellular senescence . It inhibits signal transduction through the ERK, AKT, and STAT3 pathways . This compound also inhibits cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (MT1-MMP) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR4, thereby reducing the activation of downstream signaling pathways such as ERK, AKT, and STAT3 . This inhibition leads to reduced cell proliferation and induction of cellular senescence .
Metabolic Pathways
This compound is involved in the FGF19/FGFR4 signaling pathway . By inhibiting FGFR4, it disrupts this pathway, which is associated with various cellular processes and is often activated in certain types of cancer .
Subcellular Localization
As an inhibitor of FGFR4, it is likely to interact with this receptor at the cell membrane, where FGFR4 is typically located .
準備方法
BLU-9931は、アニリノキナゾリンコアの形成とジクロロジメトキシフェニル基の付加を含む一連の化学反応を通じて合成されます。 合成経路には、次のステップが含まれます :
- アニリノキナゾリンコアの形成。
- ジクロロジメトキシフェニル基の付加。
- FGFR4のATP結合ポケット内のCys552との共有結合の形成。
この化合物はジメチルスルホキシド(DMSO)に可溶性ですが、水には不溶性です 。 工業的生産方法には、最終製品の選択性と効力を確保するために、高純度の試薬と制御された反応条件の使用が含まれます .
化学反応の分析
BLU-9931は、次のようないくつかの種類の化学反応を起こします。
酸化: BLU-9931は特定の条件下で酸化され、さまざまな酸化生成物が形成されます。
還元: この化合物は還元反応も起こすことができ、還元された誘導体の形成につながります。
置換: BLU-9931は置換反応に関与することができ、特定の官能基が他の基に置き換えられます。
これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、さまざまな触媒があります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
BLU-9931は、次のような幅広い科学研究への応用があります。
科学的研究の応用
BLU-9931 has a wide range of scientific research applications, including:
類似化合物との比較
BLU-9931 is unique in its high selectivity for FGFR4 compared to other FGFR family members and kinases . Similar compounds include:
H3B-6527: Another FGFR4-selective inhibitor that targets Cys552 for irreversible binding.
BLU-554: A selective FGFR4 inhibitor used in cancer research.
FGF401: A reversible FGFR4 inhibitor that reduces off-target effects and prolongs residence time.
These compounds share similar mechanisms of action but differ in their selectivity, binding properties, and potential therapeutic applications .
生物活性
BLU9931 is a highly selective and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), which has garnered significant attention in cancer research, particularly in the context of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC). FGFR4 plays a crucial role in various signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of FGFR4 by this compound offers a promising therapeutic strategy for cancers characterized by aberrant FGFR4 signaling.
This compound exerts its biological activity primarily through the following mechanisms:
- Covalent Binding : this compound forms a covalent bond with cysteine residue Cys552 in the ATP-binding pocket of FGFR4, leading to a significant reduction in its kinase activity. This selective targeting minimizes off-target effects on other FGFR family members (FGFR1-3) and various kinases .
- Inhibition of Signaling Pathways : It effectively inhibits downstream signaling pathways including ERK, AKT, and STAT3, which are critical for cell proliferation and survival. This inhibition leads to reduced cell proliferation and invasion in cancer cells that rely on FGFR4 signaling .
Table 1: Inhibition Potency of this compound on FGFR Family Members
FGFR Family Member | IC50 (nmol/L) |
---|---|
FGFR4 | 3 |
FGFR1 | 591 |
FGFR2 | 493 |
FGFR3 | 150 |
Pancreatic Ductal Adenocarcinoma (PDAC)
Research indicates that this compound significantly reduces the proliferation of PDAC cells through the inhibition of the FGF19/FGFR4 signaling axis. In vitro studies demonstrated that treatment with this compound led to:
- Cell Cycle Arrest : A notable increase in the G0/G1 phase population and a decrease in the S phase population were observed, indicating a slowdown in cell cycle progression .
- Senescence Induction : Downregulation of SIRT1 and SIRT6 was linked to senescence induction, priming PDAC cells for subsequent treatments with agents like quercetin .
Hepatocellular Carcinoma (HCC)
In HCC models, this compound has shown remarkable antitumor activity:
- Tumor Regression : In xenograft models using Hep 3B tumor-bearing mice, this compound led to significant tumor growth inhibition at doses of 10 mg/kg to 100 mg/kg. At the highest dose, tumor regression was observed, with some mice showing no signs of tumors post-treatment .
- Synergistic Effects : Combining this compound with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) has demonstrated synergistic effects in reducing colorectal cancer cell proliferation, further supporting its potential as part of combination therapy regimens .
Table 2: Effects of this compound on PDAC Cell Lines
Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) | Cell Cycle Phase Shift |
---|---|---|---|
PK-1 | Significant | ~2% | G0/G1 increase |
T3M-4 | Significant | ~2% | G0/G1 increase |
PK-45P | Minimal | Not applicable | No significant change |
Case Study: Efficacy in HCC Patients
A preclinical study highlighted the efficacy of this compound in HCC patients with tumors harboring activated FGFR4 pathways. The study reported significant tumor shrinkage and improved survival rates when this compound was administered as part of a treatment regimen .
Clinical Trials
While extensive clinical trials are still needed to establish the full therapeutic potential of this compound, early-phase studies are underway to evaluate its safety and efficacy in various cancers associated with FGFR4 dysregulation.
特性
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538604-68-0 | |
Record name | BLU-9931 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLU-9931 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。